2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde
Overview
Description
2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxy-phenyl group and a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the reaction of 3-methoxyaniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The reaction proceeds through the formation of an intermediate pyridine derivative, which is then oxidized to form the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(3-Methoxy-phenyl)-pyridine-3-carboxylic acid.
Reduction: 2-(3-Methoxy-phenyl)-pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific context of its use.
Comparison with Similar Compounds
2-(4-Methoxy-phenyl)-pyridine-3-carbaldehyde
2-(3-Methoxy-phenyl)-pyridine-4-carbaldehyde
2-(3-Methoxy-phenyl)-pyridine-5-carbaldehyde
Uniqueness: 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13-11(9-15)5-3-7-14-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTXCMOLQJIZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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